Fixed Acrylate-to-Aziridine Stoichiometry Eliminates Formulation Variability vs. Physical Blends
The target compound possesses exactly two acrylate double bonds and one aziridine ring per molecule (C₁₇H₂₅NO₆, confirmed by SMILES O=C(OCC(CC)(COC(=O)C=C)COC(=O)C=C)CCN1CC1) . In contrast, a physical blend of trimethylolpropane triacrylate (TMPTA, CAS 15625-89-5, three acrylate groups) and trimethylolpropane tris(2-methyl-1-aziridinepropionate) (CAS 64265-57-2, three aziridine groups) requires empirical ratio optimization and is subject to batch-to-batch mixing error . The molecularly fixed 2:1 ratio of the target compound ensures every crosslinking event introduces a predictable balance of radical and nucleophilic reactive sites.
| Evidence Dimension | Acrylate:aziridine reactive group ratio per molecule |
|---|---|
| Target Compound Data | 2:1 (exactly two acrylate groups, one aziridine ring per C₁₇H₂₅NO₆ molecule) |
| Comparator Or Baseline | TMPTA (3:0, CAS 15625-89-5); Trimethylolpropane tris(2-methyl-1-aziridinepropionate) (0:3, CAS 64265-57-2); Physical blend of the two (variable ratio) |
| Quantified Difference | Fixed unimolecular ratio vs. user-dependent blend ratio; blend variance not bounded by a single molecular structure |
| Conditions | Structural analysis by SMILES notation and molecular formula; blend composition determined by operator weighing |
Why This Matters
For procurement, a single-component crosslinker with a built-in stoichiometric ratio eliminates the quality-control burden and performance drift inherent in multi-component crosslinker blending.
